molecular formula C19H21F3N2O3S B305815 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B305815
M. Wt: 414.4 g/mol
InChI Key: XZJSIPNKPQCKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTA is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide works by inhibiting specific enzymes involved in cell division and proliferation. It targets the enzyme cyclin-dependent kinase 9 (CDK9) and the transcription factor BRD4, both of which are involved in the regulation of gene expression. By inhibiting these enzymes, 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide prevents the growth and division of cancer cells and promotes the survival of neurons.
Biochemical and Physiological Effects:
2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while promoting the survival of neurons. 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide also reduces the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory properties, which can reduce inflammation and promote tissue healing.

Advantages and Limitations for Lab Experiments

2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its efficacy. 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide is also highly selective, targeting specific enzymes involved in disease processes while leaving healthy cells unaffected. However, there are also limitations to the use of 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments. It can be difficult to deliver 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide to specific tissues or organs, and its efficacy can be affected by factors such as drug metabolism and drug resistance.

Future Directions

There are several future directions for the research and development of 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide. One area of focus is the optimization of 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide synthesis and delivery methods to improve its efficacy and reduce potential side effects. Another area of focus is the development of combination therapies that incorporate 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide with other drugs or treatments to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanisms of action and potential applications of 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide in the treatment of various diseases.

Synthesis Methods

2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide is synthesized through a multi-step process that involves the reaction of mesitylene with chlorosulfonic acid to produce mesitylsulfonyl chloride. This intermediate is then reacted with methylamine to produce the mesitylsulfonylmethylamine. The final step involves the reaction of mesitylsulfonylmethylamine with 4-trifluoromethylaniline and acetic anhydride to produce 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have promising results in the treatment of various diseases, including cancer and neurodegenerative disorders. 2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. It has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and promoting the survival of neurons.

properties

Product Name

2-[(mesitylsulfonyl)(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C19H21F3N2O3S

Molecular Weight

414.4 g/mol

IUPAC Name

2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H21F3N2O3S/c1-12-9-13(2)18(14(3)10-12)28(26,27)24(4)11-17(25)23-16-7-5-15(6-8-16)19(20,21)22/h5-10H,11H2,1-4H3,(H,23,25)

InChI Key

XZJSIPNKPQCKKC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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